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molecular formula C4H3Cl2N3 B1286458 2,5-Dichloropyrimidin-4-amine CAS No. 89180-51-8

2,5-Dichloropyrimidin-4-amine

Cat. No. B1286458
M. Wt: 163.99 g/mol
InChI Key: HISNGTFIGFWFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08796244B2

Procedure details

A solution of 2,4,5-trichloropyrimidine (2.2 ml) in 2M ammonia in methanol (50 ml) was stirred at room temperature overnight. The reaction was then concentrated in vacuo and the resultant solid was washed with water. The residue was triturated with methanol and the solid was isolated by vacuum filtration to furnish the title compound as a white solid (487 mg). 1H NMR (400 MHz, DMSO-d6): 8.18 (1H, s).
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([Cl:9])=[CH:4][N:3]=1.[NH3:10]>CO>[Cl:1][C:2]1[N:7]=[C:6]([NH2:10])[C:5]([Cl:9])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated in vacuo
WASH
Type
WASH
Details
the resultant solid was washed with water
CUSTOM
Type
CUSTOM
Details
The residue was triturated with methanol
CUSTOM
Type
CUSTOM
Details
the solid was isolated by vacuum filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 487 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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